molecular formula C24H23N3O2S B2653478 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040646-16-9

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B2653478
CAS No.: 1040646-16-9
M. Wt: 417.53
InChI Key: GBZQWCDOKAQOGC-UHFFFAOYSA-N
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Description

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a sophisticated heterocyclic compound designed for advanced pharmacological and biochemical research. Its molecular architecture, featuring a pyrimidin-4-ol core linked via a sulfanyl bridge to a 4-methylphenyl-substituted oxazole ring, suggests a high potential for targeted protein interaction. This structural motif is commonly associated with kinase inhibition Source . Researchers can leverage this compound as a key chemical probe to investigate signal transduction pathways, with particular relevance in oncology for studying aberrant cell proliferation and survival mechanisms. The benzyl and methyl substitutions are strategic for optimizing binding affinity and selectivity within the ATP-binding pockets of specific kinase families. Its primary research value lies in its utility as a lead compound for structure-activity relationship (SAR) studies, enabling the development of novel therapeutics for cancers and potentially inflammatory diseases. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-9-11-19(12-10-15)23-26-21(17(3)29-23)14-30-24-25-16(2)20(22(28)27-24)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQWCDOKAQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This reaction typically requires acidic or basic conditions and elevated temperatures.

    Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups can be introduced through alkylation reactions. These reactions often use alkyl halides as the alkylating agents and a strong base such as sodium hydride or potassium carbonate.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. This reaction typically requires a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Oxazole Ring to the Pyrimidine Ring: The oxazole ring can be attached to the pyrimidine ring through a nucleophilic substitution reaction. This reaction often uses a strong base such as sodium hydride or potassium carbonate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction involving a thiol and a halogenated precursor. This reaction typically requires a strong base such as sodium hydride or potassium carbonate.

Chemical Reactions Analysis

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, where it gains electrons and decreases its oxidation state. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

    Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule. Common reagents for addition reactions include hydrogen gas and halogens.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential as a kinase inhibitor , which is crucial for the development of targeted cancer therapies. Kinases play significant roles in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Compounds like this one can be designed to selectively inhibit specific kinases, thus offering a therapeutic avenue for treating cancers with specific molecular profiles.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has shown that modifications to the oxazole and pyrimidine moieties can significantly affect biological activity. For instance, the introduction of various substituents on the benzyl group can enhance potency and selectivity against specific kinases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures, suggesting that 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol may also exhibit significant antimicrobial activity.

Case Studies

In vitro investigations have demonstrated that related compounds exhibit effectiveness against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol has been achieved through several methodologies, often involving multi-step reactions that yield various derivatives with distinct biological activities. The efficiency of these synthetic routes is crucial for scaling up production for further research and application.

Synthetic Pathways

The compound can be synthesized via a series of condensation reactions involving readily available starting materials. The choice of reagents and reaction conditions can be optimized to improve yield and purity, which are essential for subsequent biological testing .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Kinase InhibitionPotential use as a selective inhibitor for cancer therapy ,
Antimicrobial ActivityEffectiveness against various bacteria and fungi
SynthesisMulti-step synthesis pathways yielding derivatives ,
Future Research FocusIn vivo studies, mechanistic understanding, formulation development-

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interactions with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. Additionally, the compound may interact with receptors on the surface of cells, modulating their signaling pathways and leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-ol Derivatives

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Features
Target Compound Pyrimidin-4-ol [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl sulfanyl Benzyl Methyl Lipophilic 1,3-oxazole; potential for π-π interactions with aromatic groups
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Pyrimidin-4-yl None (fused benzooxazine ring) Substituted phenyl Amino Rigid benzooxazine ring; enhanced hydrogen bonding via amino group
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidin-4-ylsulfanyl Sulfonamide-morpholino complex Bromo Methoxy Bulky sulfonamide group; morpholino enhances solubility

Key Observations :

  • Target Compound: The 1,3-oxazole substituent distinguishes it from analogues with 1,2,4-oxadiazoles (e.g., ’s compound) or sulfonamide-morpholino systems (). The oxazole’s smaller ring size and electronic profile may improve membrane permeability compared to bulkier substituents .
  • The amino group at position 2 enables hydrogen bonding, a feature absent in the target compound.
  • ’s Compound: The morpholino-sulfonamide system increases polarity, likely improving aqueous solubility but reducing lipophilicity compared to the target’s benzyl and oxazole groups.

Key Observations :

  • The target compound’s synthesis likely parallels ’s method, utilizing cesium carbonate as a base in DMF for nucleophilic substitution at the pyrimidine’s sulfanyl position.
  • ’s compound lacks explicit synthetic details but highlights the use of SHELX programs for structural refinement, a common practice in crystallographic studies of such derivatives .

Biological Activity

5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex heterocyclic compound with potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structural features make it a subject of interest in various scientific studies aimed at exploring its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with an oxazole ring and is substituted with benzyl, methyl, and sulfanyl groups. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Property Details
IUPAC Name 5-benzyl-6-methyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl}pyrimidin-4-ol
Molecular Formula C24H23N3O2S
Molecular Weight 413.52 g/mol
CAS Number 1040654-88-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cells. It may inhibit the activity of enzymes involved in cell proliferation, which is crucial in cancer therapy. The exact molecular targets are still under investigation but are believed to include pathways related to cell growth and survival.

Antimicrobial Activity

Research has indicated that compounds similar to 5-benzyl-6-methyl-2-(...) exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of similar structures can effectively inhibit the growth of Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
  • Mechanism of Antibacterial Action : The binding interactions at the active sites of bacterial enzymes such as DNA gyrase have been characterized through molecular docking studies, revealing strong binding energies comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent is being explored through various mechanisms:

  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in tumor growth.
  • Cytotoxicity Studies : In vitro assays have shown promising results regarding cytotoxic effects on cancer cells, indicating its potential for further development as a therapeutic agent .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • A study evaluated a series of thiazolopyridine derivatives, which showed significant antibacterial activity against resistant strains of E. coli and MRSA. The most active derivative demonstrated MIC values lower than those of traditional antibiotics .
  • Another investigation into fused pyridine derivatives revealed strong interactions with DNA gyrase and MurD enzymes, indicating their potential as novel antimicrobial agents .

Q & A

Basic: What synthetic strategies are employed to construct the pyrimidine-oxazole-sulfanyl scaffold in this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the oxazole core via cyclization of substituted amides or esters under acidic or thermal conditions (e.g., using 5-methyl-2-(4-methylphenyl)-1,3-oxazole-4-carbaldehyde as a precursor) .
  • Step 2 : Functionalization of the oxazole with a sulfanyl group. This may involve nucleophilic substitution using thiourea derivatives or thiol-containing reagents under reflux in ethanol or DMF .
  • Step 3 : Coupling the sulfanyl-oxazole intermediate with a pre-synthesized pyrimidin-4-ol derivative via Mitsunobu or SN2 reactions, ensuring regioselectivity at the 2-position of the pyrimidine ring .
    Key Considerations : Purity of intermediates must be verified via TLC or HPLC, and inert atmospheres (N₂/Ar) are recommended for sulfur-containing reactions to prevent oxidation .

Advanced: How can conflicting data on the compound’s antimicrobial activity be resolved across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or growth media (e.g., Mueller-Hinton vs. LB agar) . Standardize protocols using CLSI guidelines.
  • Compound Purity : Impurities from incomplete sulfanyl-group reactions (e.g., residual thiols) may skew bioactivity. Validate purity via ¹H/¹³C NMR and LC-MS .
  • Structural Analogues : Trace byproducts like N-methylated variants (from formaldehyde side reactions) may exhibit unintended activity. Use preparative HPLC to isolate the target compound .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the sulfanyl group (δ ~2.5–3.0 ppm for SCH₂) and pyrimidine C4-OH (δ ~12–14 ppm, broad singlet) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to distinguish from isomers .
  • IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N/C=S stretches at ~1600–1650 cm⁻¹) .

Advanced: How can the reaction yield for sulfanyl-group introduction be optimized?

Answer:

  • Catalyst Screening : Use Pd/Cu catalysts for cross-coupling reactions (e.g., with S-benzyl derivatives) to enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of thiols but may require strict anhydrous conditions .
  • Temperature Control : Reflux at 80–100°C for 8–12 hours balances reaction rate and byproduct formation. Monitor via TLC (hexane:EtOAc 3:1) .

Advanced: What experimental design principles apply to studying this compound’s pharmacokinetics?

Answer:

  • In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability. Prepare stock solutions in DMSO (<0.1% v/v) to avoid cytotoxicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) .
  • In Vivo Design : Administer via oral gavage in rodent models (3–10 mg/kg). Collect plasma samples at 0, 1, 3, 6, and 24 hours. Analyze using validated UPLC methods with LOQ <10 ng/mL .

Basic: What are the stability challenges for this compound under storage conditions?

Answer:

  • Hydrolysis : The pyrimidin-4-ol moiety is prone to hydrolysis in aqueous buffers (pH >7). Store lyophilized at -20°C .
  • Oxidation : The sulfanyl group oxidizes to sulfoxide/sulfone derivatives. Use argon-flushed vials and antioxidant stabilizers (e.g., BHT) .
  • Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • Docking Simulations : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with pyrimidin-4-ol and hydrophobic contacts with the benzyl group .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Validate with leave-one-out cross-validation (R² >0.7) .

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